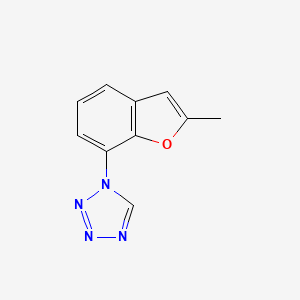![molecular formula C29H16F3N5O B11472810 4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11472810.png)
4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a quinoline moiety, a dihydropyridine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process begins with the preparation of the quinoline and dihydropyridine intermediates, followed by their coupling to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, primary amines, and substituted quinolines, which can have varied biological activities .
Scientific Research Applications
4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the suppression of cancer cell growth and proliferation. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-anilinoquinoline derivatives: These compounds share a similar quinoline scaffold and have been studied for their anti-cancer properties.
4-Hydroxy-7-(trifluoromethyl)quinoline: Another related compound used in various synthetic applications.
Uniqueness
What sets 4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and dihydropyridine rings, along with the trifluoromethyl group, makes it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C29H16F3N5O |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
4-(4-cyanophenyl)-2-oxo-6-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H16F3N5O/c30-29(31,32)20-7-10-22-25(11-12-35-27(22)13-20)36-21-8-5-19(6-9-21)26-14-23(24(16-34)28(38)37-26)18-3-1-17(15-33)2-4-18/h1-14H,(H,35,36)(H,37,38) |
InChI Key |
KRFPHLQUMYAIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11472738.png)
![N-{3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11472740.png)
![N-{2-[ethoxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-methoxybenzamide](/img/structure/B11472743.png)
![N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)](/img/structure/B11472747.png)

![4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11472772.png)
![2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11472780.png)
![N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B11472783.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione](/img/structure/B11472787.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472791.png)
![N-(4-chlorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B11472796.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472804.png)
![2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11472818.png)
